molecular formula C21H20O8 B14935569 methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B14935569
M. Wt: 400.4 g/mol
InChI Key: XNGVAMGRJPMTKO-CAOOACKPSA-N
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Description

Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a benzylidene moiety substituted with three methoxy groups at the 2, 3, and 5 positions of the aromatic ring. The compound features a conjugated dihydrobenzofuran core with an α,β-unsaturated ketone system (3-oxo group) and a methyl ester functional group. This compound is of interest in medicinal and materials chemistry due to its structural complexity, which may influence photophysical properties or biological activity .

Properties

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2-[[(2E)-3-oxo-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C21H20O8/c1-24-14-7-12(21(27-4)18(10-14)25-2)8-17-20(23)15-6-5-13(9-16(15)29-17)28-11-19(22)26-3/h5-10H,11H2,1-4H3/b17-8+

InChI Key

XNGVAMGRJPMTKO-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)OC)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,3,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader family of benzylidene-substituted dihydrobenzofuran derivatives. Below is a detailed comparison with three closely related compounds (see Table 1 for summarized data).

Substituent Positional Isomerism: 2,3,4-Trimethoxybenzylidene Analog

The compound methyl {[3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () shares the same molecular formula (C₂₁H₂₀O₈) and mass (400.38 g/mol) as the target compound but differs in the placement of methoxy groups on the benzylidene ring (2,3,4 vs. 2,3,5). For example, the 2,3,4-substitution pattern may enhance intermolecular π-π stacking due to closer proximity of methoxy groups, whereas the 2,3,5-isomer may exhibit greater symmetry, influencing its solid-state packing .

Halogen-Substituted Analog: 3-Fluorobenzylidene Derivative

Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate () replaces the trimethoxybenzylidene group with a 3-fluorobenzylidene moiety. The fluorine atom introduces strong electron-withdrawing effects, reducing electron density on the benzylidene ring compared to methoxy groups. This alteration may decrease solubility in polar solvents but enhance metabolic stability in biological systems. The molecular weight is lower (358.32 g/mol, C₁₉H₁₅FO₆ ) due to the absence of methoxy groups, and the (2Z)-configuration may lead to distinct conformational preferences .

Bulky Alkyl-Substituted Analog: 4-tert-Butylbenzylidene Derivative

The compound methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate () incorporates a 4-tert-butyl group on the benzylidene ring. The tert-butyl substituent significantly increases steric bulk and lipophilicity (molecular weight: 422.46 g/mol, C₂₄H₂₆O₆ ), which may enhance membrane permeability but reduce aqueous solubility. This structural modification could also disrupt crystallinity, making the compound more amenable to amorphous solid dispersions in pharmaceutical formulations .

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name Substituent on Benzylidene Ring Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 2,3,5-Trimethoxy C₂₁H₂₀O₈ 400.38 Conjugated E-configuration, symmetry
Methyl {[3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 2,3,4-Trimethoxy C₂₁H₂₀O₈ 400.38 Proximal methoxy groups, π-π stacking
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Fluoro C₁₉H₁₅FO₆ 358.32 Electron-withdrawing fluorine
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-Butyl C₂₄H₂₆O₆ 422.46 Steric bulk, lipophilicity

Research Findings and Implications

  • Crystallographic Analysis : Tools like SHELX and ORTEP (–4) are critical for resolving the crystal structures of such compounds. For example, the (2E)-configuration in the target compound likely results in well-defined anisotropic displacement parameters, as visualized via ORTEP-generated ellipsoid models .
  • Substituent Effects : Methoxy groups enhance solubility via hydrogen bonding, while halogen or alkyl groups modulate lipophilicity. The 2,3,5-trimethoxy substitution may offer balanced polarity for drug-like properties.
  • Synthetic Challenges : The preparation of positional isomers (e.g., 2,3,4- vs. 2,3,5-trimethoxy) requires precise regioselective methoxylation, often achieved via Ullmann coupling or directed ortho-metalation .

Biological Activity

Methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound that belongs to the class of benzofuran derivatives. This class of compounds has been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that may influence its biological activity. The presence of methoxy groups and a carbonyl group contributes to its potential reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈O₅
Molecular Weight306.34 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Antioxidant Activity

Benzofuran derivatives have shown significant antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that certain benzofuran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound have been shown to inhibit tumor growth in vitro and in vivo.

Anti-inflammatory Activity

Many benzofuran compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Case Studies

  • Case Study on Antioxidant Activity : A study demonstrated that a related benzofuran derivative significantly reduced oxidative stress markers in human cell lines, suggesting potential therapeutic applications in oxidative stress-related conditions.
  • Case Study on Anticancer Activity : Another investigation reported that a similar compound inhibited the proliferation of breast cancer cells through apoptosis induction via the mitochondrial pathway.

Q & A

Q. What are the standard synthetic routes for preparing methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of a substituted salicylaldehyde (e.g., 3-amino-4-hydroxybenzoate derivatives) with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone under reflux in acetone with anhydrous K₂CO₃ to form the benzofuran core .
  • Step 2 : Introduction of the methoxyacetate group via nucleophilic substitution or esterification. For example, methyl oxyacetate derivatives can be coupled to the benzofuran intermediate using DIPEA (diisopropylethylamine) as a base at 35°C for 24–48 hours .
  • Purification : Flash column chromatography and recrystallization (e.g., petroleum ether) are recommended for isolating the final product .

Q. How is the structural integrity of this compound validated after synthesis?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for analogous benzofuran derivatives .
  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify the presence of key groups (e.g., methoxy, benzylidene, ester carbonyl). For example, the 3-oxo group in benzofuran typically appears as a singlet at ~δ 7.8 ppm in ¹H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the theoretical mass .

Q. What are the primary challenges in optimizing reaction yields for this compound?

  • Side reactions : Competing cyclization or over-substitution at reactive sites (e.g., the 6-position oxygen in benzofuran). Use controlled stoichiometry and stepwise temperature gradients (e.g., 35°C for initial coupling, then reflux for cyclization) .
  • Solvent selection : Polar aprotic solvents like DMF or acetone improve solubility of intermediates but may require rigorous drying to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • Steric hindrance : The 2,3,5-trimethoxybenzylidene group at the 2-position restricts nucleophilic attack at adjacent sites, favoring regioselective modifications at the 6-oxyacetate moiety .
  • Electronic effects : Electron-withdrawing groups (e.g., the 3-oxo group) activate the benzofuran ring for electrophilic substitutions, while methoxy groups enhance resonance stabilization .
  • Case study : Analogous compounds with halogen substituents show improved stability in cross-coupling reactions, suggesting potential for functionalizing the trimethoxybenzylidene moiety .

Q. What analytical methods are critical for resolving contradictions in spectral data for this compound?

  • Contradiction example : Discrepancies in carbonyl peak positions (ester vs. benzofuran ketone) in IR or NMR spectra.
  • Resolution :
  • Use 2D NMR (e.g., HSQC, HMBC) to correlate carbonyl carbons with neighboring protons .
  • Compare with structurally validated analogs (e.g., methyl 2-substituted benzoxazole carboxylates) to assign peaks accurately .
    • Advanced technique : Dynamic NMR (DNMR) can detect hindered rotation in the benzylidene group, which may explain split signals .

Q. How can computational modeling aid in predicting the compound’s biological activity?

  • Docking studies : Model interactions with target enzymes (e.g., cytochrome P450 or kinases) using the trimethoxybenzylidene group as a hydrophobic anchor .
  • SAR analysis : Compare with bioactive dihydrobenzofuran derivatives (e.g., podophyllotoxin analogs) to identify critical substituents for activity .
  • DFT calculations : Predict electron density maps to optimize substituent placement for enhanced binding affinity .

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